

Application Notes and Protocols for Tetra-sulfo-Cy7 DBCO in Flow Cytometry

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Compound of Interest

Compound Name: **Tetra-sulfo-Cy7 DBCO**

Cat. No.: **B15552593**

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Introduction

Tetra-sulfo-Cy7 DBCO is a highly water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is specifically designed for copper-free click chemistry, enabling the covalent labeling of azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. Its spectral properties, with an excitation maximum around 753 nm and an emission maximum around 775 nm, place it in the NIR region, which is advantageous for flow cytometry applications due to reduced cellular autofluorescence.^[1] The tetra-sulfonation enhances its hydrophilicity, minimizing non-specific binding and aggregation in aqueous buffers.^{[2][3]}

These characteristics make **Tetra-sulfo-Cy7 DBCO** an excellent tool for various flow cytometry applications, primarily centered around the detection and quantification of cells that have been metabolically, enzymatically, or chemically engineered to express azide groups.

Key Applications in Flow Cytometry:

- Cell Surface Glycan Labeling: Metabolic incorporation of azide-containing monosaccharides (e.g., N-azidoacetylmannosamine, Ac4ManNAz) into cellular glycans allows for the display of azides on the cell surface. These can then be specifically tagged with **Tetra-sulfo-Cy7**

DBCO for cell tracking, immune cell interaction studies, and analysis of targeted drug delivery.[4][5]

- Labeling of Azide-Modified Antibodies: Antibodies can be chemically modified to introduce azide groups. Subsequent conjugation with **Tetra-sulfo-Cy7 DBCO** provides a method for indirect immunofluorescence staining in flow cytometry. This approach is particularly useful in multi-color panel design.
- Detection of Azide-Labeled Cellular Components: In addition to cell surface labeling, this dye can be used to detect other azide-modified biomolecules within the cell, provided appropriate permeabilization protocols are employed. However, it is important to note that some DBCO-dye conjugates may exhibit high background staining in fixed and permeabilized cells.[1]

Experimental Protocols

Cell Surface Labeling of Azide-Modified Cells

This protocol describes the two-step process of metabolically labeling cellular glycans with an azide-containing sugar, followed by covalent attachment of **Tetra-sulfo-Cy7 DBCO** for flow cytometric analysis.

a. Metabolic Labeling of Cellular Glycans with Azide Sugars

Materials:

- Cells of interest (e.g., cancer cell line, primary immune cells)
- Complete cell culture medium
- Azide-modified monosaccharide (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Fetal Bovine Serum (FBS)

Protocol:

- Cell Seeding: Seed cells in a suitable culture vessel at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight if applicable.
- Preparation of Azide Sugar Stock Solution: Prepare a stock solution of the chosen azide-modified sugar in DMSO. The concentration will depend on the specific sugar and cell type but typically ranges from 1 to 10 mM.
- Metabolic Labeling: Add the azide sugar stock solution to the complete culture medium to achieve a final concentration that needs to be optimized for each cell line. A good starting point is between 25 and 50 μ M.[4][6]
- Incubation: Culture the cells in the azide sugar-containing medium for 1 to 3 days at 37°C in a 5% CO₂ incubator. The incubation time should be optimized to achieve sufficient azide expression on the cell surface without causing cytotoxicity.
- Harvesting: Harvest the cells using standard procedures (e.g., trypsinization for adherent cells, gentle scraping, or collection of suspension cells).
- Washing: Wash the cells twice with ice-cold PBS containing 1% FBS to remove any unincorporated azide sugar.

b. Click Chemistry Reaction with **Tetra-sulfo-Cy7 DBCO**

Materials:

- Azide-labeled cells from the previous step
- **Tetra-sulfo-Cy7 DBCO**
- Anhydrous DMSO
- PBS with 1% FBS (FACS Buffer)
- Flow cytometry tubes

Protocol:

- Prepare **Tetra-sulfo-Cy7 DBCO** Stock Solution: Prepare a 1-5 mM stock solution of **Tetra-sulfo-Cy7 DBCO** in anhydrous DMSO. Store any unused portion at -20°C, protected from light and moisture.
- Cell Resuspension: Resuspend the washed, azide-labeled cells in FACS buffer at a concentration of 1-10 x 10⁶ cells/mL.
- Labeling Reaction: Add the **Tetra-sulfo-Cy7 DBCO** stock solution to the cell suspension to a final concentration of 5-30 µM.^[2] The optimal concentration should be determined empirically.
- Incubation: Incubate the cells at room temperature for 30-60 minutes, protected from light.^[2]
- Washing: Wash the cells three to four times with FACS buffer to remove any unreacted dye.
- Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer and analyze on a flow cytometer equipped with the appropriate lasers and filters for Cy7 detection (e.g., excitation at ~640 nm and emission detection with a filter appropriate for ~775 nm).

Antibody Conjugation with **Tetra-sulfo-Cy7 DBCO**

This protocol outlines the conjugation of an azide-modified antibody with **Tetra-sulfo-Cy7 DBCO**. This assumes the antibody has been previously functionalized with an azide group.

Materials:

- Azide-modified antibody
- **Tetra-sulfo-Cy7 DBCO**
- Anhydrous DMSO
- PBS

Protocol:

- Prepare Reagents:

- Dissolve the azide-modified antibody in PBS at a concentration of 1-5 mg/mL.
- Prepare a 1-10 mM stock solution of **Tetra-sulfo-Cy7 DBCO** in anhydrous DMSO.
- Conjugation Reaction:
 - Add a 2-4 fold molar excess of the **Tetra-sulfo-Cy7 DBCO** solution to the antibody solution.^[7] The optimal ratio may need to be determined empirically.
 - Gently mix and incubate the reaction for 4-12 hours at 4°C or 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove the unreacted **Tetra-sulfo-Cy7 DBCO** using a spin desalting column or through dialysis against PBS.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~753 nm (for Tetra-sulfo-Cy7).
 - Store the conjugated antibody at 4°C, protected from light. Add a preservative like sodium azide if required for long-term storage, but ensure it is removed before any subsequent azide-based reactions.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and incubation times for the key experimental steps. These values are starting points and should be optimized for specific cell types and experimental conditions.

Table 1: Metabolic Labeling of Cells with Azide Sugars

Parameter	Typical Range	Reference
Azide Sugar Concentration	25 - 125 μ M	[4][8]
Incubation Time	24 - 72 hours	[4][6][8]
Cell Density	1 x 10 ⁴ - 1 x 10 ⁶ cells/mL	[4][9]

Table 2: Click Chemistry Labeling of Azide-Modified Cells

Parameter	Typical Range	Reference
Tetra-sulfo-Cy7 DBCO Concentration	5 - 50 μ M	[2][4]
Incubation Time	30 - 60 minutes	[2]
Incubation Temperature	Room Temperature	[2]

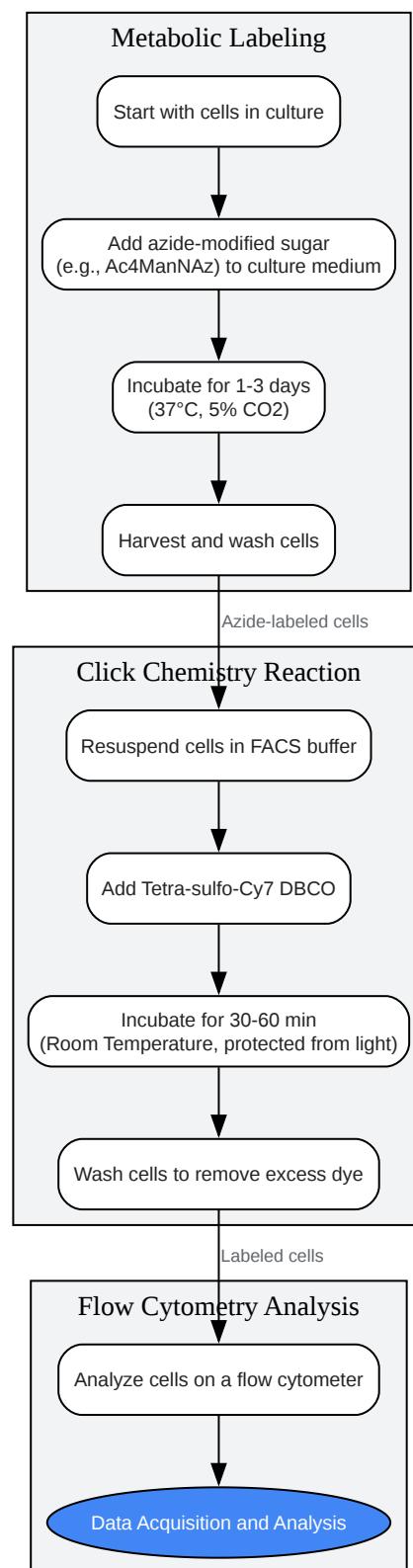
Table 3: Antibody Conjugation

Parameter	Typical Range	Reference
Molar Excess of DBCO-dye to Antibody	2 - 5 fold	[7]
Reaction Time	1 - 4 hours (RT) or 4 - 12 hours (4°C)	[7][10]
Antibody Concentration	1 - 5 mg/mL	[7]

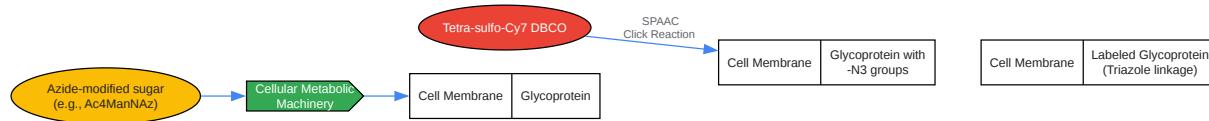
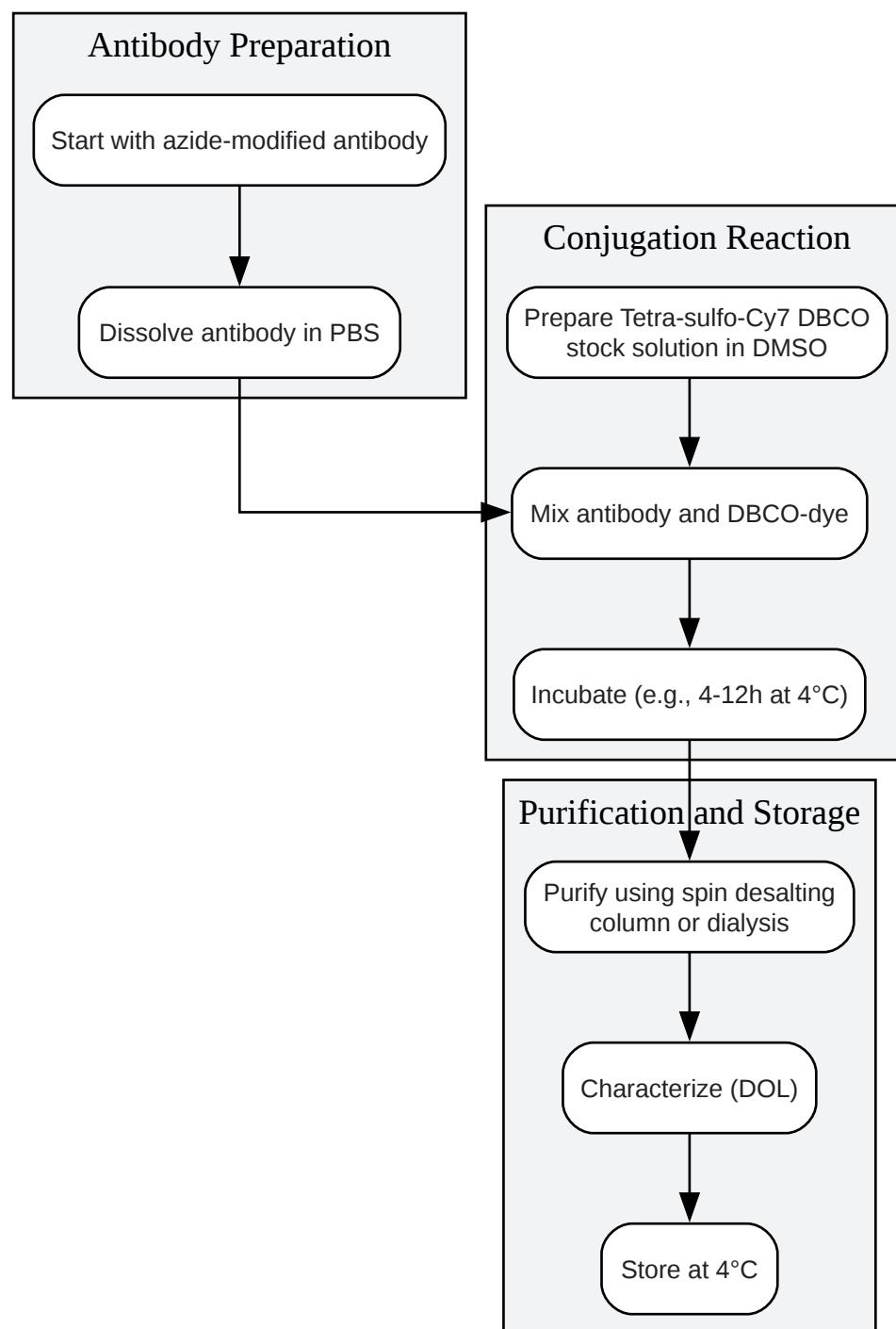
Visualizations

Signaling Pathways and Experimental Workflows

The primary application of **Tetra-sulfo-Cy7 DBCO** in the context of this document is for detection rather than elucidating specific signaling pathways. Therefore, the following diagrams illustrate the experimental workflows.

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Caption: Experimental workflow for cell surface labeling.



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